3-(3-Fluorophenyl)benzonitrile

Description

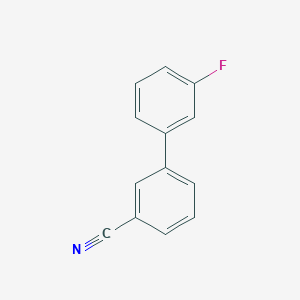

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADAGVXZMGUYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362737 | |

| Record name | 3-(3-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-83-3 | |

| Record name | 3-(3-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Fluorophenyl)benzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3-(3-Fluorophenyl)benzonitrile, identified by the CAS number 893734-83-3 , is a fluorinated biaryl nitrile that has emerged as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique structural features—a biphenyl scaffold, a strategically placed fluorine atom, and a reactive nitrile group—make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

The strategic incorporation of a fluorine atom into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation[1]. The nitrile group, on the other hand, can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets[2]. The combination of these features in the this compound scaffold makes it a molecule of considerable interest for the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 893734-83-3 | Benchchem[3] |

| Molecular Formula | C₁₃H₈FN | ChemicalBook[4] |

| Molecular Weight | 197.21 g/mol | ChemicalBook[4] |

| Predicted Boiling Point | 335.9±25.0 °C (at 760 mmHg) | Cheméo |

| Predicted Density | 1.18±0.1 g/cm³ | Cheméo |

| Predicted Flash Point | 151.7±20.8 °C | Cheméo |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This reaction is the method of choice for preparing this compound due to its high efficiency and functional group tolerance.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving a high yield and purity.

Materials:

-

3-Bromobenzonitrile (1.0 eq)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The use of a biphasic solvent system is common in Suzuki couplings, with the aqueous phase containing the base.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.

-

Solvent System: The toluene/water system allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface of the two phases.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[7][8][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Role as a Kinase Inhibitor Scaffold:

The biphenyl core of this compound can effectively occupy the ATP-binding pocket of many kinases. The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase. The fluorophenyl group can be directed towards the solvent-exposed region of the active site, where it can be further modified to enhance potency and selectivity.

A notable example is the development of Aurora kinase B (AURKB) inhibitors. Overexpression of AURKB is a common feature in many aggressive cancers, making it a promising therapeutic target.[7] A recent study describes the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a potent and orally active selective AURKB inhibitor, which incorporates the 3-fluorophenyl moiety.[7]

Logical Pathway for Drug Design:

Caption: Logical workflow for utilizing this compound in kinase inhibitor design.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Ventilation: Use a fume hood to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Considerations:

Fluorinated aromatic compounds can have varying toxicological profiles. Some fluorinated biphenyls have been shown to exhibit toxicity.[12][13] The nitrile group can also be metabolized to release cyanide in some cases, although this is generally not a major metabolic pathway for aromatic nitriles. Given the lack of specific toxicological data for this compound, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis via the Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties imparted by the fluorophenyl and nitrile moieties, makes it a valuable tool for medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Application of Nitrile in Drug Design. SIOC Journals. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]

-

The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs. PubMed. [Link]

-

Toxicity of a Fluorinated-Biphenyl HMG-CoA Reductase Inhibitor in Beagle Dogs. Oxford Academic. [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Europe PMC. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC - NIH. [Link]

-

Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Bentham Science. [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]

-

Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound|CAS 893734-83-3 [benchchem.com]

- 4. This compound | 893734-83-3 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment - Ma - Current Medicinal Chemistry [edgccjournal.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Fluorination - Wordpress [reagents.acsgcipr.org]

- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Chemical structure of 3-(3-Fluorophenyl)benzonitrile

An In-depth Technical Guide to the Chemical Structure of 3-(3-Fluorophenyl)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a biaryl compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, proposes a robust synthetic pathway, outlines detailed methods for structural elucidation, and discusses the rationale behind its applications.

Introduction and Strategic Importance

This compound is an aromatic organic compound featuring a biphenyl scaffold, where one phenyl ring is substituted with a fluorine atom at the meta-position, and the other is substituted with a nitrile group, also at the meta-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable building block in the synthesis of complex molecules.

The significance of this structure lies in the strategic incorporation of two key pharmacophores:

-

The Fluorophenyl Moiety: The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.[1]

-

The Benzonitrile Group: The nitrile (-C≡N) group is a versatile functional group. It is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[2] It can act as a hydrogen bond acceptor, crucial for molecular recognition at a biological target. Furthermore, the nitrile group is a valuable synthetic handle, readily convertible into other functional groups like amines, amides, or carboxylic acids, providing a pathway to a diverse range of derivatives.[2][3]

The combination of these features in a biaryl system, which provides a rigid and defined three-dimensional structure, makes this compound an attractive scaffold for designing novel therapeutics and functional materials.[2]

Physicochemical and Spectroscopic Profile

| Property | Predicted Value / Information | Source / Rationale |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₈FN | Elemental Composition |

| Molecular Weight | 197.21 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a white to off-white solid | Based on similar biaryl compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) | Polarity of the molecule |

| LogP | ~3.5-4.0 | Predicted based on structure |

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

Rationale for Method Selection: The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two phenyl rings. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance (compatible with both the fluorine and nitrile groups), and generally high yields. This makes it a reliable and efficient method for the targeted synthesis.

Experimental Protocol:

Reaction Scheme: (3-Bromobenzonitrile) + (3-Fluorophenylboronic acid) --[Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O]--> this compound

Materials:

-

3-Bromobenzonitrile (1.0 eq)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene (Anhydrous)

-

Deionized Water

Step-by-Step Procedure:

-

Inert Atmosphere: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromobenzonitrile (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq).

-

Solvent and Base Addition: Add anhydrous toluene (approx. 40 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 eq).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Reaction: Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

-

Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Expected Spectroscopic Data:

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm). The specific splitting patterns and coupling constants (J-values) will be influenced by the fluorine atom (H-F coupling). |

| ¹³C NMR | A signal around 118 ppm for the nitrile carbon.[5] Multiple signals in the aromatic region (110-165 ppm). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance, confirming the presence of one unique fluorine environment. |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N nitrile stretch.[6] C-F stretching bands will appear in the 1000-1300 cm⁻¹ region. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₈FN, confirming the molecular formula. |

Relevance and Applications in Drug Discovery

The this compound scaffold is a privileged structure in modern drug discovery. The nitrile group is present in numerous approved drugs and clinical candidates, where it often serves as a key binding element or a bioisostere for other functional groups. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as antineoplastic agents.[7][8]

Key Structural Roles in Drug Design:

Caption: Key structural features and their roles in modulating drug-like properties.

The strategic placement of the fluoro and nitrile groups at the meta-positions provides a specific vector for substitution, allowing medicinal chemists to probe interactions within a target protein's binding pocket systematically. This scaffold could be particularly relevant for developing inhibitors of enzymes like kinases or for targeting protein-protein interactions where a well-defined orientation of functional groups is critical for activity.

Conclusion

This compound represents a synthetically accessible and highly valuable molecular scaffold. Its structure is a deliberate combination of functional groups known to impart favorable pharmacokinetic and pharmacodynamic properties. The in-depth understanding of its synthesis via robust methods like the Suzuki-Miyaura coupling, combined with a clear strategy for structural verification, empowers researchers to utilize this compound as a foundational building block for the development of next-generation therapeutics and advanced functional materials.

References

-

ResearchGate. 3-Fluorobenzonitrile | Request PDF. [Link]

-

Fiveable. Benzonitrile Definition - Organic Chemistry Key Term. [Link]

-

National Institutes of Health (NIH), PubChem. 3-Fluorobenzonitrile | C7H4FN | CID 67880. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

National Institutes of Health (NIH), PMC. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

Pharmaffiliates. The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

-

Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka. [Link]

- Google Patents.

-

ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Institute of Standards and Technology (NIST). Benzonitrile, 3-fluoro- - the NIST WebBook. [Link]

-

Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

-

ChemWhat. 3-Fluorobenzonitrile CAS#: 403-54-3. [Link]

-

National Institutes of Health (NIH), PubChem. 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile | C15H12FNO | CID 24709675. [Link]

- Google Patents. CN104892456A - Method for preparing benzonitrile compound.

-

National Institutes of Health (NIH), PubChem. 3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzonitrile - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 8. communities.springernature.com [communities.springernature.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Biphenyl Nitrile Scaffold

3-(3-Fluorophenyl)benzonitrile, also identified by its systematic name 3'-fluoro-[1,1'-biphenyl]-3-carbonitrile , is a member of the fluorinated biaryl nitrile family of compounds. This structural class is of significant interest in medicinal chemistry and materials science. The biphenyl core provides a semi-rigid scaffold that can effectively orient functional groups for interaction with biological targets, while the nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups like amines or tetrazoles.

The introduction of a fluorine atom is a cornerstone of modern drug design. Its small size, high electronegativity, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing a compound's drug-like characteristics.[1] This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization.

Section 1: Molecular and Structural Attributes

The foundational step in characterizing any chemical entity is to define its fundamental molecular and structural properties. These identifiers are critical for registration, analysis, and regulatory purposes.

Identification and Formula

-

Chemical Name: this compound

-

Systematic Name: 3'-Fluoro-[1,1'-biphenyl]-3-carbonitrile

-

CAS Number: 893734-83-3[2]

-

Molecular Formula: C₁₃H₈FN[2]

-

Molecular Weight: 197.21 g/mol [2]

Structural Representation

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at position 3, and the other ring is substituted with a fluorine atom at its position 3'.

Caption: 2D Structure of this compound.

Section 2: Physical and Thermal Properties

While specific experimental data for this compound is not widely published, its properties can be predicted based on its structural analogues. These properties are fundamental to handling, formulation, and processing.

| Property | Predicted/Expected Value | Significance in Drug Development |

| Appearance | White to off-white solid | Purity, stability, and formulation considerations. |

| Melting Point | > 70 °C | Influences solubility, dissolution rate, and choice of formulation (e.g., solid dosage form). Biphenyl has a melting point of 69.2 °C.[3] |

| Boiling Point | > 300 °C | Relevant for purification (distillation) and assessing thermal stability. |

| Thermal Stability | High | Fluorinated aromatic compounds generally exhibit high thermal stability.[4] |

Experimental Determination of Melting Point: Capillary Method

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.

Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Section 3: Solubility and Lipophilicity

Solubility and lipophilicity are paramount in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Predicted Value | Significance in Drug Development |

| Aqueous Solubility | Low | Biphenyl is insoluble in water.[3][5] The fluorophenylbenzonitrile structure is also expected to have very low aqueous solubility. Poor solubility is a major hurdle for oral bioavailability. |

| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and chlorinated solvents, which is important for synthesis and analytical sample preparation. |

| LogP (Octanol-Water Partition Coefficient) | ~3.4 - 4.2 | LogP is a measure of lipophilicity. A value in this range suggests good membrane permeability but may also lead to high protein binding and low aqueous solubility. The computed XLogP3 for the similar isomer 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is 3.4.[6] |

Experimental Protocol: Kinetic Aqueous Solubility using Nephelometry

This high-throughput method provides an early assessment of a compound's solubility.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well to achieve the desired final concentration.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Analysis: The concentration at which a significant increase in turbidity is observed (indicating precipitation) is determined as the kinetic solubility.

Section 4: Acidity/Basicity (pKa)

The pKa influences a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

-

Prediction: The nitrile group (-C≡N) is a very weak base. The pKa of the conjugate acid of benzonitrile is approximately -10. Therefore, this compound is considered a neutral compound under all physiological conditions and will not ionize. There are no acidic protons.

Section 5: Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure. For this compound, the following spectra are key:

-

¹H NMR: Will show a complex series of multiplets in the aromatic region (~7.0-8.0 ppm). The specific splitting patterns and coupling constants will confirm the substitution pattern on both phenyl rings.

-

¹³C NMR: Will display 12 distinct signals for the aromatic carbons (unless there is accidental overlap) and one for the nitrile carbon (~118-120 ppm). Carbon-fluorine coupling (J-coupling) will be observed for the carbons on the fluorinated ring, providing definitive evidence of the fluorine's position.

-

¹⁹F NMR: Will show a single signal, confirming the presence of one fluorine environment. The chemical shift will be characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.

-

C-F Stretch: A strong absorption band is expected in the region of 1100-1250 cm⁻¹ .

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple peaks will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion [M]⁺•: m/z = 197.06 (for the monoisotopic mass). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a drug substance. A reverse-phase method is typically employed for non-polar compounds like this.

Workflow and Typical Conditions:

Caption: General workflow for purity analysis by reverse-phase HPLC.[7][8][9]

Conclusion

The physicochemical properties of this compound define its behavior from the synthesis flask to potential biological systems. While comprehensive experimental data for this specific molecule is emerging, a robust characterization can be achieved by applying the standard, validated analytical techniques outlined in this guide. Its high lipophilicity, low expected aqueous solubility, and chemical neutrality are defining features that must be considered in any research or development context. The analytical workflows provided here form a reliable framework for generating the essential data package required for advancing compounds of this class.

References

-

ChemWhat. (n.d.). 3-Fluorobenzonitrile CAS#: 403-54-3. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763360, 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023). Benzonitrile. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145663, 3-Fluorobiphenyl. Retrieved February 7, 2026, from [Link]

-

Acree, Jr., W. E. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved February 7, 2026, from [Link]

-

Vilas, J. L., et al. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Academia.edu. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56763829, 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

-

Al-Hussain, S. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved February 7, 2026, from [Link]

-

de Oliveira, A. C., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Retrieved February 7, 2026, from [Link]

-

DergiPark. (2022). Liquid Chromatographic Determination of pKa Value of 1-(2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a Drug Candida. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023). Biphenyl. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

-

ISMRM. (n.d.). Fluorine-19 (19F) magnetic resonance is a powerful tool.... Retrieved February 7, 2026, from [Link]

-

PubMed. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30133, [1,1'-Biphenyl]-3-carbonitrile. Retrieved February 7, 2026, from [Link]

-

Datta, S., & Limpanuparb, T. (2020). Thermodynamic Properties of Polychlorinated Biphenyls in the Gas Phase. ResearchGate. Retrieved February 7, 2026, from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7095, Biphenyl. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031, 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. Retrieved February 7, 2026, from [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal properties of fluorinated graphene. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved February 7, 2026, from [Link]

-

Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved February 7, 2026, from [Link]

Sources

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 893734-83-3 [chemicalbook.com]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | C13H8FN | CID 2763360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Nomenclature of (Fluorophenyl)benzonitriles

This guide provides a comprehensive overview of the isomers, nomenclature, synthesis, and characterization of (fluorophenyl)benzonitriles, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine and the nitrile group into a biphenyl scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of molecules, making these compounds valuable building blocks in medicinal chemistry and materials science.

Understanding the Core Structure: Isomerism and Nomenclature

The term "(fluorophenyl)benzonitrile" most commonly refers to a biphenyl structure where one ring is substituted with a fluorine atom and the other with a nitrile (cyanide) group. This arrangement gives rise to a multitude of constitutional isomers, depending on the relative positions of the fluorine atom, the nitrile group, and the point of connection between the two phenyl rings.

Systematic IUPAC Nomenclature

The systematic naming of these compounds follows the IUPAC nomenclature rules for substituted benzenes. The biphenyl structure is the parent, and the substituents are named and numbered accordingly. For clarity, the carbons of one ring are numbered 1 to 6, and the other ring 1' to 6'. The ring bearing the principal functional group with the highest priority, in this case, the nitrile group (which names the parent compound as a "benzonitrile" or "biphenylcarbonitrile"), is typically considered the primary ring.

The general IUPAC name format is X'-Fluoro-[1,1'-biphenyl]-X-carbonitrile , where X and X' represent the locants (positions) of the substituents.

Key Positional Isomers

The most common and synthetically accessible isomers involve substitution at the para (4), meta (3), and ortho (2) positions. Below is a systematic breakdown of the nine possible isomers for a monofluorinated biphenylcarbonitrile:

-

Isomers with the Nitrile Group at the 4-position:

-

4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

-

3'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

-

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

-

-

Isomers with the Nitrile Group at the 3-position:

-

4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile

-

3'-Fluoro-[1,1'-biphenyl]-3-carbonitrile

-

2'-Fluoro-[1,1'-biphenyl]-3-carbonitrile

-

-

Isomers with the Nitrile Group at the 2-position:

-

4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile

-

3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile

-

2'-Fluoro-[1,1'-biphenyl]-2-carbonitrile

-

It is crucial for researchers to precisely define the desired isomer, as the position of the fluorine atom and the nitrile group can significantly impact the molecule's steric and electronic properties, and consequently its biological activity and material characteristics.

Synthesis of (Fluorophenyl)benzonitriles: The Suzuki-Miyaura Coupling

The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing (fluorophenyl)benzonitriles. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[1][2]

The Underlying Principle: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[3] The catalytic cycle involves three key steps:[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's yield and selectivity.[3] Palladium-based catalysts are generally preferred for their efficiency in the majority of cross-coupling reactions.[3]

A Validated Experimental Protocol: Synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl

The following protocol, adapted from a study on the synthesis of novel fluorinated biphenyl compounds, illustrates a typical Suzuki-Miyaura coupling procedure.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), and K₃PO₄ (0.164 g, 0.777 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

-

Solvent Addition: Add a 1:3 (v/v) mixture of water and dioxane.

-

Reaction: Seal the pressure tube and heat the mixture at 105 °C for 8.5 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

-

Purification: Upon completion, purify the product using column chromatography on silica gel with a suitable solvent system (e.g., n-hexane and ethyl acetate).

-

Characterization: Dry the purified compound and characterize it using various spectroscopic techniques (NMR, IR, etc.).

This general procedure can be adapted for the synthesis of various (fluorophenyl)benzonitrile isomers by selecting the appropriate fluorinated aryl halide and cyanophenylboronic acid (or vice versa).

Characterization and Physicochemical Properties

The unambiguous identification of the specific isomer is critical. A combination of spectroscopic methods is employed for this purpose, each providing complementary information.[6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The coupling patterns and chemical shifts of the aromatic protons are particularly useful for determining the substitution pattern on the biphenyl rings.[7]

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: Directly observes the fluorine atom, providing valuable information about its electronic environment.

-

-

Infrared (IR) Spectroscopy:

-

The characteristic stretching vibration of the nitrile group (C≡N) typically appears in the range of 2220-2260 cm⁻¹.

-

The C-F bond stretching vibrations and the aromatic C-H bending patterns in the fingerprint region (below 1500 cm⁻¹) can help distinguish between positional isomers.[8]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.

Comparative Data of Representative Isomers

The physical and spectroscopic properties of (fluorophenyl)benzonitriles vary depending on the isomeric form. The following table provides a summary of available data for a few key isomers.

| Compound | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data |

| A | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 10540-31-5 | 112-116 | 329.6±25.0 (Predicted) | ¹H NMR (CDCl₃): δ 7.82-7.17 (m, 8H) |

| B | 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile | Not readily available | Data not available | Data not available | ¹H NMR (400 MHz, CDCl₃): δ 7.82 (t, J = 1.5 Hz, 1H), 7.79-7.75 (m, 1H), 7.65-7.61 (m, 1H), 7.57-7.51 (m, 3H), 7.17 (t, J = 8.6 Hz, 2H)[9] |

| C | 4-Fluorobenzonitrile | 1194-02-1 | 33-36 | 188-191 | Data available in public databases |

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[10] Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[11] The (fluorophenyl)benzonitrile scaffold is therefore a valuable building block for the synthesis of novel therapeutic agents.

Aromatic fluorinated biphenyl compounds have shown a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.[12] The rigid biphenyl core provides a defined orientation for pharmacophoric groups, while the fluorine and nitrile substituents allow for fine-tuning of the molecule's properties to optimize its drug-like characteristics.

Conclusion

The isomers of (fluorophenyl)benzonitriles represent a versatile and important class of compounds for researchers in drug discovery and materials science. A thorough understanding of their nomenclature, isomerism, and synthetic routes, particularly the robust Suzuki-Miyaura coupling, is essential for their effective utilization. The ability to strategically place fluorine and nitrile functionalities on the biphenyl scaffold provides a powerful platform for the rational design of molecules with tailored properties. As the demand for novel therapeutics and advanced materials continues to grow, the importance of these fluorinated building blocks is set to increase.

Visualizations

Figure 1: Key positional isomers of monofluorinated biphenylcarbonitriles.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 3: General workflow for the synthesis and characterization of a (fluorophenyl)benzonitrile isomer.

References

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 2023. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont, 2022. Available from: [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. JSS College of Arts, Commerce and Science. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. Available from: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed, 2015. Available from: [Link]

-

The differentiation of positional isomers utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association, 2018. Available from: [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate, 2022. Available from: [Link]

-

4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. PubChem. Available from: [Link]

-

FT-IR, UV–visible, and NMR Spectral Analyses, Molecular Structure, and Properties of Nevadensin Revealed by Density Functional Theory and Molecular Docking. ResearchGate, 2018. Available from: [Link]

-

IUPAC Rules. University of Wisconsin-Platteville. Available from: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC, 2023. Available from: [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate, 2017. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Why we use Pd-catalyst rather than other metals i.e. Nickel in suzuki cross coupling reaction? ResearchGate. Available from: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed, 2014. Available from: [Link]

-

Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Bentham Science, 2017. Available from: [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017. Available from: [Link]

-

Supporting information for: A mild, palladium-catalysed, base-free desulfitative Suzuki–Miyaura cross-coupling reaction. The Royal Society of Chemistry. Available from: [Link]

-

1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in... ResearchGate. Available from: [Link]

-

2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing, 2023. Available from: [Link]

-

Principles of Chemical Nomenclature. IUPAC. Available from: [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available from: [Link]

-

(1,1'-Biphenyl)-4-carbonitrile. PubChem. Available from: [Link]

Sources

- 1. 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 10540-31-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gcms.cz [gcms.cz]

- 7. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 8. go-jsb.co.uk [go-jsb.co.uk]

- 9. rsc.org [rsc.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Optimization of Fluorinated Biphenyl Scaffolds

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, yet its utility is often compromised by poor metabolic stability and non-optimal planar conformations. Fluorination addresses these deficits via two distinct mechanisms: conformational locking (ortho-substitution) and metabolic blocking (para-substitution). This guide analyzes the physicochemical impact of fluorine on biphenyl bioactivity, detailing the synthesis, biological evaluation, and specific protocols required to validate these compounds in drug discovery.

The Fluorine Effect: Physicochemical Mechanics

The introduction of fluorine into a biphenyl system is rarely a passive substitution. It fundamentally alters the molecule's topography and electronic signature.

The Ortho-Fluorine Effect (Conformational Locking)

Unsubstituted biphenyls exist in a dynamic equilibrium between planar and twisted states. However, introducing a fluorine atom at the ortho position creates a steric clash and electrostatic repulsion with the hydrogen on the adjacent ring. This forces the biphenyl system into a stable, twisted conformation (dihedral angle

-

Biological Implication: This "twist" often mimics the bioactive conformation required for binding pockets in kinases and enzymes, reducing the entropic penalty of binding.

-

Mechanism: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than other halogens, providing a precise steric tool.

Metabolic Blocking (The Para-Shield)

The biphenyl system is prone to rapid oxidative metabolism, particularly hydroxylation at the para positions by Cytochrome P450 enzymes (CYP450).

-

The Problem: Rapid clearance reduces half-life (

). -

The Solution: The C-F bond is the strongest single bond in organic chemistry (

116 kcal/mol). Replacing a para-hydrogen with fluorine effectively blocks the CYP450 "iron-oxo" attack, redirecting metabolism or extending circulation time.

Diagram 1: Conformational Dynamics & Metabolic Shielding

The following diagram illustrates the transition from a freely rotating biphenyl to a fluorinated, conformationally restricted analog.

Figure 1: Mechanistic impact of fluorination on biphenyl conformational entropy and metabolic stability.

Therapeutic Applications & Case Studies

Case Study: Diflunisal (NSAID)

Diflunisal represents the archetypal success of fluorinated biphenyl design. It is a salicylic acid derivative where the acetyl group of aspirin is replaced by a difluorophenyl ring.

-

Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.[1][2]

-

Outcome: The fluorine atoms at the 2' and 4' positions increase lipophilicity and block metabolism, resulting in a drug that is more potent than aspirin with a significantly longer half-life (8-12 hours vs. 0.25 hours for aspirin) [1][2].

Emerging Antimicrobials

Recent research has focused on fluorinated biphenylglyoxamides as mimics of antimicrobial peptides. These compounds disrupt bacterial membranes. The biphenyl core provides the necessary lipophilicity to penetrate the lipid bilayer, while fluorine substitution modulates the toxicity profile.

Table 1: Comparative Activity Data (Representative) Data synthesized from structure-activity relationship (SAR) studies on biphenyl derivatives [3][4].

| Compound Class | Substitution Pattern | Target/Activity | LogP (Lipophilicity) | Metabolic Stability (Microsomes) |

| Native Biphenyl | None | Weak Antimicrobial | ~4.0 | Low (< 15 min |

| Diflunisal | 2',4'-Difluoro | COX-1/COX-2 Inhibitor | ~4.4 | High (> 8 hrs |

| Biphenylglyoxamide | 4'-Fluoro | Gram+ Bacteria (MRSA) | ~4.2 | Moderate |

| Poly-F Biphenyl | Pentafluoro | Liquid Crystal/Materials | >5.5 | Very High (Inert) |

Synthetic Strategies for SAR Exploration

To evaluate biological activity, precise synthesis is required. The Suzuki-Miyaura coupling is the gold standard for constructing fluorinated biphenyls due to its tolerance of functional groups and the availability of fluorinated boronic acids.

Diagram 2: Synthetic Workflow (Suzuki-Miyaura)

Figure 2: Standardized synthetic route for generating fluorinated biphenyl libraries for biological testing.

Experimental Protocols

As a scientist, you must validate the biological claims of your synthesized compounds. The following protocols are designed for reproducibility.

Protocol: In Vitro Microsomal Stability Assay

Purpose: To quantify the "Metabolic Blocking" effect of fluorine substitution.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).

-

Test Compound (Fluorinated Biphenyl) at 1 µM.

-

Positive Control: Verapamil (High clearance).

-

Negative Control: Warfarin (Low clearance).

Workflow:

-

Pre-Incubation: Mix 475 µL of phosphate buffer (pH 7.4) with 25 µL of HLM. Add 5 µL of Test Compound. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard) to stop enzymatic activity.

-

Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time. The slope

determines half-life:

Success Criteria: A 4'-fluorinated biphenyl should exhibit a

Protocol: Minimum Inhibitory Concentration (MIC)

Purpose: To assess antimicrobial potency of biphenyl derivatives.

Workflow:

-

Preparation: Dissolve fluorinated biphenyls in DMSO (stock 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.

-

Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

CFU/mL. -

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

-

Validation: DMSO control wells must show full growth; antibiotic control (Vancomycin) must fall within CLSI quality control ranges.

References

-

PubChem. (n.d.). Diflunisal | C13H8F2O3.[2][3] National Library of Medicine. Retrieved from [Link]

-

Tempero, K. F., et al. (1977).[2] Diflunisal: a review of pharmacokinetic and pharmacodynamic properties. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Hampton, S., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Retrieved from [Link]

-

Kumar, R., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics. ResearchGate. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]

Sources

The Strategic Imperative of Fluorine in Enhancing Metabolic Stability: A Technical Guide for Drug Discovery

In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's susceptibility to rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. Among the myriad strategies employed by medicinal chemists to fortify drug candidates against metabolic degradation, the introduction of fluorine stands out as a uniquely powerful and versatile tool. This guide provides an in-depth exploration of the role of fluorine in enhancing metabolic stability, moving beyond simplistic explanations to delve into the underlying physicochemical principles, strategic applications, and rigorous experimental validation required for successful drug development.

The Fluorine Advantage: Deconstructing the Mechanisms of Metabolic Shielding

The common attribution of fluorine's metabolic shielding effect solely to the strength of the carbon-fluorine (C-F) bond is an oversimplification. While the high bond dissociation energy of the C-F bond (typically >100 kcal/mol) is a contributing factor, the more nuanced and impactful mechanisms lie in the profound electronic perturbations that fluorine imparts on a molecule.[1]

Blocking Metabolic "Soft Spots" through Electronic Deactivation

The primary route of metabolic degradation for many xenobiotics is oxidation mediated by cytochrome P450 (CYP) enzymes.[2] These enzymes, particularly active in the liver, target electron-rich regions of a molecule, such as aromatic rings and benzylic positions, for hydroxylation. The introduction of fluorine, the most electronegative element, serves to withdraw electron density from these "soft spots," rendering them less susceptible to oxidative attack.[3]

This is not merely a steric blocking effect. From a physical organic chemistry perspective, the rate of electrophilic attack by the active oxygen species of the CYP enzyme is highly dependent on the energy of the highest occupied molecular orbital (HOMO) of the substrate.[2] Fluorination effectively lowers the HOMO energy of an aromatic ring, making the initial electron transfer step of the oxidative process less favorable.[2] Therefore, the decision to fluorinate should be guided by an understanding of the molecule's electronic landscape, rather than a simple consideration of C-H versus C-F bond strengths.[2]

Modulation of Physicochemical Properties

Beyond direct metabolic blocking, fluorine's influence extends to key physicochemical properties that indirectly impact a drug's metabolic fate:

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[4][5] This reduction in basicity can decrease the likelihood of interactions with certain metabolizing enzymes and can also influence a drug's absorption and distribution, thereby altering its exposure to metabolic tissues.[5]

-

Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can subtly increase lipophilicity (logP), the incorporation of fluorinated motifs like a trifluoromethyl (CF3) group generally leads to a more substantial increase.[3][6] This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to non-specific binding and sequestration in adipose tissue, which can complicate metabolic profiles.[3]

Strategic Implementation of Fluorination in Drug Design

The decision of where and how to introduce fluorine into a drug candidate is a critical aspect of medicinal chemistry. A haphazard approach can lead to unintended consequences, including altered target affinity or the creation of new metabolic liabilities.

A Logic-Driven Workflow for Fluorination Strategy

The following workflow outlines a rational approach to leveraging fluorine for enhanced metabolic stability.

Caption: A rational workflow for the strategic incorporation of fluorine to enhance metabolic stability.

Case Study: Gefitinib - Blocking Aromatic Hydroxylation

The development of the EGFR inhibitor gefitinib provides a classic example of successful metabolic stabilization through halogenation. The initial lead compound suffered from poor in vivo metabolic stability (t1/2 = 1 h in mice) due to aromatic and benzylic hydroxylation.[2] By introducing a fluorine atom to the aniline ring and a chlorine atom to the benzylic position, the metabolic soft spots were effectively blocked. The fluorination, in particular, lowered the HOMO energy of the aniline ring, curtailing arene hydroxylation.[2] This strategic modification resulted in a significantly improved half-life of 3 hours.[2]

Case Study: Ezetimibe - A Multifaceted Role for Fluorine

The cholesterol absorption inhibitor ezetimibe illustrates how fluorine can be used to improve metabolic stability and enhance potency.[5] The parent compound was susceptible to metabolic attack at multiple sites. The introduction of fluorine atoms served to block these sites from oxidative metabolism.[5][7] Furthermore, the increased polarity resulting from fluorination, in this specific case, led to beneficial glucuronidation, which contributes to the drug's recirculation and prolonged activity.[7] This resulted in a 50-fold increase in activity over the non-fluorinated precursor.[7]

Experimental Validation: In Vitro Metabolic Stability Assays

A cornerstone of evaluating the impact of fluorination is the in vitro metabolic stability assay, most commonly performed using liver microsomes.[8] This subcellular fraction is rich in CYP enzymes and provides a robust system for assessing a compound's intrinsic clearance.[8]

Standard Liver Microsomal Stability Assay Protocol

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a necessary cofactor.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)

-

Control compounds (high and low clearance)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed mixture to initiate the metabolic reaction.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quench solution of cold acetonitrile containing an internal standard. This terminates the reaction and precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Data Interpretation and Visualization

The results of a microsomal stability assay are typically presented in a table comparing the metabolic stability parameters of the parent compound and its fluorinated analogs.

| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |

| Parent Compound | 15 | 46.2 |

| Fluoro-Analog A | > 60 | < 11.5 |

| Fluoro-Analog B | 45 | 15.4 |

The data clearly demonstrates that Fluoro-Analog A exhibits significantly enhanced metabolic stability compared to the parent compound.

The following diagram illustrates the experimental workflow for a typical in vitro metabolic stability assay.

Caption: Step-by-step workflow of an in vitro liver microsomal stability assay.

The "Dark Side" of Fluorine: Important Caveats and Considerations

While a powerful tool, the use of fluorine is not without its potential pitfalls. A comprehensive understanding of these risks is essential for a self-validating experimental design.

-

Metabolic Defluorination: Despite the strength of the C-F bond, enzymatic defluorination can occur, sometimes leading to the formation of reactive metabolites.[1] For instance, oxidative metabolism at a carbon adjacent to a fluorine-bearing carbon can, in some cases, lead to the elimination of fluoride and the formation of a Michael acceptor, a potentially reactive species.[1]

-

Fluoride Ion Release: The liberation of fluoride ions can pose toxicity risks, with a known affinity for bone tissue that can lead to skeletal fluorosis with long-term exposure to certain drugs.[1][9] Therefore, it is crucial to assess the potential for C-F bond cleavage during drug development.

Conclusion: A Bright Future for Fluorine in Drug Discovery

The strategic incorporation of fluorine has become an indispensable tactic in modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[3][10] By moving beyond a simplistic view of C-F bond strength and embracing a deeper understanding of the electronic and physicochemical consequences of fluorination, researchers can more effectively design molecules with improved pharmacokinetic profiles.[2][11] The continued development of novel synthetic fluorination methods, including late-stage fluorination, will further empower medicinal chemists to rationally deploy this "magic bullet" atom to create safer and more effective medicines.[3][12]

References

- O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjXxG1kxiHFYWQgsAaIGfCfziFQsjbIvTD98b_xIyqq1eZjIuOuooTPFMqvpzK7LaK_P2hb6tvZtQWjZUGw8RS2qDoc4HWMyP3obD_5Hi0djSTBWRO-GMfiZTZv8Mo04qlXs=]

- Mei, H., Han, J., & Fustero, S. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWCXQuigYSAnxQBbCX5VU8Ih8m_KPL_crq1DcGe5hwMZBID-MnC_C8FA0EAkAnf6tzxuepK4MBD2WHULiazfy_e9_xQfrCoLAhzd59tVju_zyJLY6qAO8a54J8GtD13QoN4wQqSCNSvZBj8AefxI16qQ==]

- Leroux, F. R., & Grouleff, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Molecules, 25(17), 3844. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzX7YGa_6I1lLZN4uYJvZ7tNrdOi0A9ZqR6DL-80KlahM0JqcJJeweSKRqUaZq1cPO5bcP0FHouPKPLly40WnJ5rnBMBBV8mtY7XE3WykYyY5QeasQ57DaDosSX2snHClaU0cb_YFHwDUSxpmT3Lieec1pgrRKmuaV-d39sxMIdEDk8OGfhpEEKpFEorddPrp4yrZDQ5_OLog6mXGocjvYvXMCnNCWSPaYVBt5N9bgbCGrjeMDIs-k1_5G86o9QfCPqhrApa86jqMn0OZzKsNO]

- Singh, V., & Liu, J. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS4uwvAoiCzdLJa46Lm1Wki7gajBdJdU_-MLHSZO8JsVtNV7usngoib8dE-2q1GvyeYXKR6yzW-CQuDbBPL4uxj-K8u6DzAeASGMS7gE0DlXzScv_Ty-qVLwiNHvufljxw9aHYKyZNEi0DYGL3BdDMZ_aBPpO3d9e9E7wSvxBzxVS31LLxmJ8=]

- Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10836-10881. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpxTMf5RaZR4qx1DxNTetWadc4ESZSWiapd3yWXld6f78XwVd3Y4Q2-b2RKdLfHkAHdEqC5bkSG2aL22kdDzWyRplJpHO29sdGzjx6PcBfamHUBzy4KKoDoa4EPQJud-uzGcP1_ZVkRQ2TKs=]

- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1169. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQ632F-WXPS6qznDPZtUFtzHE2evjcidyZSzFMULcjdlQ_BrWzN0gyfDotLK6pdUZU6atJ0kZhVy4jGtqhVLadBb1eTFS-lLZtSKpfRS9Oeqm7A1m6hzlxDKHFT70599INw==]

- Lin, F. Y., & Wiemer, A. J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(7), 3367-3392. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIY3h5rl0iauoCONtDaReaWqh07iYEx4DTMc_EYWE20eEMT27FkAX4uMw_Rwki6iJ5fsxwS5ubFqtoGzwgfD43CsZ1ZpAn86B7w3f_0m9nH-fnNoqsGdde4kEksKBREz-6SumSEkjUjfoZDhg5C7FNX__b]

- Al-Zoubi, R. M. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4YHRKS49HDIdNLqIooIe7DlFhhshaGtz6s2b1O2OHkR6NXNRH1xeTA0OXlVjic4EVLJru6Mg8h9vYPWTlnDk4B4ONJUndt2Fni4fhOFo7oF_bLsBYjw-OHrJN7RMBU04PuKdoFkJfW423]

- Zhou, Y., & Ojima, I. (2016). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(15), 6945-6948. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdrbkWdl1eCEk_n2SYYjDxhTxrX29BLScqat5VRLBnaP_AMARkmzJlFNANim0MTUUD78Z1p4jHQ-bmz2xLyXr70mVKulKxB50NnQVSMHP4ky5bzR04nYqQtJeDSefQL1fLXtS]

- Scott, J. D., Shipe, W. D., & Wolkenberg, S. E. (2011). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-409. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0NjKpbjtrieYF2noAzBi5Xu-wKe9_YSZ9IXlf_YJ0FlwlzXVr_V92UzSXbFg855IgP5Z79Bwc5tkqQzg3hfxdZvlt-qogjqhp7fk1M2wgm8-5u9S3GLdig3UMDWSL3yxkQWDbsCGvnVmUHw==]

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnIserrrJESj0VghDaf3oCDlfMz67jBoZMwU9-24jv3XsQG-5jtEN0A6-0wuSVNMHTV2dKtrLpIO2--ZuGi3QAZ9wbnaqtZB_bPtFBiYO5tRmuBVNmEoKKUowZ7XCGhZKohvJXyZxSI9Wjrg==]

- Gu, H., & Nag, A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Biology, 16(1), 2-13. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqt277TzaaV2miYwFIsRzfeIEmuTv6C59e_wk3Z0HuylXz6eR9sBhIClYYUV-KkqZHMtQTGOru0BFxkjLWuSuqRnFIqAGb1lNuHHbUCq3Fn7ztv2RMmsmUZG1Hi_kS-6GK2RN-5wfYWKgwAQ==]

- Das, P., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER9ihx9LU5st0Ui-o3DIQ70ERDKvavWGu7NxaW5TpsbKqcx9WwHvxX1Zh_x-vi5pocS4sH3BG8tYl5xuTypTo2kaJXeD2zRsxKSVoLD-g-GAOr2wY2Xg4XCWpNhAhxGjfMjPe9m6g-WdNaRdA=]

- Tress, J. C., & Williams, S. J. (2012). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 7(8), 667-676. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq2oLI4MIxz5yn6Gb0hByDJanstuW30i9_3mJcSEoULxBCc23wcL8Z4zCudRuHzRS-SiX0mVAl4hv_lyl2_QMX5zG8111e1lXMcE2dLFpsriKlipLOKy9noUa45mi2dCyryfJEjT8Zv9z_CW24M2-Io9hCy_7ceco=]

- Lee, S., & Li, Z. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 23(10), 2661. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zfm4UXx5ui7DpXvl2n14gZOxQGiJO7FMZWvR7_IZRwzxrVfkqSvFcXsZdNRQkYv0C27JwB_Q_DLVsShelb3aIt4PfkktKSKRhLX7neVCdx52Sp7HbL-frzC9c-4PQNOZGDnx-5UisI02pJ4=]

- Zhang, W., & Ni, C. (2020). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Asian Journal of Organic Chemistry, 9(9), 1338-1349. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-ASschvW2Irfe2G3Tgyz7arwXk2P681tkr3C2qCakpCHpAjvo-WLXEbIdygA_ocBT6mGzz8FL4HrPsI-9mThqysMIjgk_T175NR_hjk8yBRnnxhRg_hVJvzuKSlHWXd-90NtJunz0Np4fc4bcYST_JfXU4BGJz6k_UakCan6Rdju0bpLJ4gLSXrFjuYdsp7HfgOCrb6xU1gtJfmyL8jIIx2WpkqA=]